molecular formula C21H25NO B1359468 2,4-Dimethyl-4'-piperidinomethyl benzophenone CAS No. 898771-49-8

2,4-Dimethyl-4'-piperidinomethyl benzophenone

Cat. No.: B1359468
CAS No.: 898771-49-8
M. Wt: 307.4 g/mol
InChI Key: NVIGQQNUFBIALJ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-4'-piperidinomethyl benzophenone (CAS: 898771-49-8) is a benzophenone derivative characterized by a piperidinomethyl group at the 4' position and methyl substituents at the 2- and 4-positions of the benzophenone backbone. Its molecular formula is C21H25NO, with a molecular weight of 322.44 g/mol and a predicted density of 1.083 g/cm³ . The compound is utilized in pharmaceutical and chemical synthesis as an intermediate, particularly in the development of bioactive molecules targeting receptors or enzymes. Its piperidinomethyl group confers moderate hydrophobicity, balancing solubility and membrane permeability, while the benzophenone core enables photochemical reactivity and structural stability .

Properties

IUPAC Name

(2,4-dimethylphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO/c1-16-6-11-20(17(2)14-16)21(23)19-9-7-18(8-10-19)15-22-12-4-3-5-13-22/h6-11,14H,3-5,12-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIGQQNUFBIALJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642693
Record name (2,4-Dimethylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-49-8
Record name (2,4-Dimethylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation

The benzophenone core with methyl substituents (e.g., 2,4-dimethylbenzophenone) is typically prepared by Friedel-Crafts acylation of methyl-substituted benzenes with benzoyl chlorides or benzoyl derivatives.

  • Catalysts: Traditional Lewis acids such as aluminum chloride (AlCl3) are commonly used; however, recent advances utilize solid acid catalysts like triflic acid functionalized mesoporous zirconia to improve yield and selectivity while minimizing hazardous waste and side reactions.
  • Reaction Conditions:
    • Temperature range: 100–150 °C
    • Solvent: Nitrobenzene or similar solvents
    • Reaction time: 1–24 hours
  • Advantages of Solid Acid Catalysts:
    • Easy product separation by filtration
    • Reduced risk of explosion and hazardous by-products
    • High selectivity and yield for dimethylbenzophenone derivatives

Table 1: Typical Friedel-Crafts Acylation Conditions for Dimethylbenzophenone

Parameter Typical Value Notes
Catalyst Triflic acid functionalized zirconia Solid acid catalyst, reusable
Temperature 100–150 °C Optimal for high selectivity
Reaction time 1–24 hours Longer times increase conversion
Solvent Nitrobenzene High boiling point, inert
Yield Up to 90% High yield with optimized conditions

Introduction of the Piperidinomethyl Group

Nucleophilic Substitution Reaction

The piperidinomethyl substituent is introduced at the 4' position of the benzophenone core via nucleophilic substitution, typically involving:

  • Starting Materials:

    • 2,4-dimethylbenzophenone or its halogenated derivative (e.g., 4'-chloromethyl-2,4-dimethylbenzophenone)
    • Piperidine or piperidine derivatives as nucleophiles
  • Reaction Conditions:

    • Base catalysts such as sodium hydride or potassium carbonate to deprotonate piperidine and promote substitution
    • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity
    • Temperature: Typically 50–100 °C
    • Reaction time: Several hours to overnight
  • Mechanism:
    The nucleophilic nitrogen of piperidine attacks the electrophilic benzylic carbon (often activated by halogen), displacing the leaving group and forming the piperidinomethyl linkage.

Table 2: Typical Reaction Conditions for Piperidinomethylation

Parameter Typical Value Notes
Base Sodium hydride / Potassium carbonate Facilitates nucleophilic substitution
Solvent DMF / DMSO Polar aprotic solvents preferred
Temperature 50–100 °C Moderate heating to promote reaction
Reaction time 6–24 hours Longer times for complete conversion
Yield 70–85% Dependent on purity of starting materials

Alternative Synthetic Approaches and Innovations

Multi-step Coupling and Condensation Reactions

Some synthetic routes involve multi-step organic transformations, including coupling reactions to assemble the benzophenone framework with the piperidinomethyl substituent in place, followed by selective methylation at the 2 and 4 positions.

Summary Table of Preparation Methods for this compound

Step Methodology Key Reagents/Conditions Yield Range Notes
1. Dimethylbenzophenone core synthesis Friedel-Crafts acylation with solid acid catalysts Toluene derivatives + benzoyl chloride, triflic acid functionalized zirconia, 100–150 °C Up to 90% High selectivity, environmentally benign catalyst
2. Piperidinomethyl group introduction Nucleophilic substitution 4'-halomethyl-2,4-dimethylbenzophenone + piperidine, base (NaH/K2CO3), DMF/DMSO, 50–100 °C 70–85% Requires careful control of reaction conditions

Research Findings and Industrial Relevance

  • The use of solid acid catalysts in the benzophenone core synthesis represents a significant advancement over traditional homogeneous Lewis acid catalysts, offering safer, more sustainable, and scalable processes.
  • Nucleophilic substitution for piperidinomethylation is well-established and allows for functional group tolerance and moderate to high yields.
  • Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed industrially to optimize yield and purity.
  • The compound’s unique structure, combining methyl-substituted benzophenone and piperidine moieties, makes it valuable in organic synthesis, materials science, and potentially pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-4’-piperidinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,4-Dimethyl-4’-piperidinomethyl benzophenone has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and photochemical studies.

    Biology: Investigated for its potential effects on biological systems and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the development of advanced materials and coatings with enhanced ultraviolet protection.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-4’-piperidinomethyl benzophenone involves its ability to absorb ultraviolet radiation, thereby preventing the degradation of materials exposed to sunlight. The compound interacts with ultraviolet light, converting it into less harmful forms of energy, such as heat.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 4' Position

The 4'-piperidinomethyl group distinguishes this compound from analogs with alternative nitrogen-containing substituents. Key comparisons include:

Benzophenone (CAS: 898783-71-6)
  • Structure : Replaces the piperidine ring with a methylpiperazine group.
  • Properties : The tertiary amine in the methylpiperazine enhances polarity and solubility (logP reduced by ~0.5 compared to the piperidine analog). This modification improves interactions with charged biological targets, as seen in studies where methylpiperazine derivatives exhibited higher inhibitory effects on calcium influx and arachidonic acid release in cancer cells .
  • Activity : Demonstrated IC50 values of 0.5–8 µg/mL against drug-resistant Gram-positive bacteria, comparable to diphenyl-substituted analogs .
3-Bromo-3'-piperidinomethyl Benzophenone (CAS: 898792-90-0)
  • Structure: Features a bromine atom at the 3-position and a piperidinomethyl group at the 3'-position.
  • Properties: The bromine increases molecular weight (358.3 g/mol) and lipophilicity (XLogP3 = 4.6), enhancing photostability and electrophilicity. Such halogenated derivatives are often used in photochemical applications, though hydrogen abstraction rates are lower than unsubstituted benzophenone .
2,5-Dichloro-4'-piperidinomethyl Benzophenone (CAS: 898775-57-0)
  • Structure : Chlorine atoms at the 2- and 5-positions.
  • Properties: Higher hydrophobicity (predicted logP = 5.2) and molecular weight (374.3 g/mol) improve penetration into lipid bilayers. This compound showed enhanced antibacterial activity (MIC = 2–16 µg/mL) against Staphylococcus aureus compared to non-halogenated analogs .

Role of the Benzophenone Core

The benzophenone moiety is critical for photochemical and bioactivity. Comparisons with non-benzophenone derivatives highlight its unique advantages:

Diphenyl-Substituted Analogs
  • Example: Diphenyl-4-guanidinomethyl benzoate derivatives (MIC = 0.5–8 µg/mL).
  • Comparison: Diphenyl rings confer greater hydrophobicity, improving antibacterial potency by 4- to 32-fold compared to benzophenone derivatives. However, benzophenone-based compounds exhibit better solubility and metabolic stability .
Indole-2-carboxamide-Benzophenone Hybrids
  • Example: Indole-2-carboxamides with benzophenone photophores.
  • Comparison: The benzophenone group maintains binding affinity to CB1 receptors (Ki = 12–18 nM) while enabling photo-crosslinking, a feature absent in azide- or diazine-substituted analogs .

Photochemical and Physical Properties

Benzophenone derivatives exhibit triplet-state reactivity, useful in photopolymerization and hydrogen abstraction. Key findings:

  • Hydrogen Abstraction: The piperidinomethyl group reduces hydrogen abstraction rates by ~20% compared to unsubstituted benzophenone but improves selectivity for lipid membranes .
  • Phosphorescence: Delayed phosphorescence (lifetime = 1.2–1.5 ms) is observed in aggregated states, similar to diphenylsulfone hosts. Substituents like piperidinomethyl minimally alter emission wavelengths but affect quantum yields .

Data Tables

Table 2: Photochemical Reactivity Comparison

Compound Hydrogen Abstraction Rate (×10⁶ M⁻¹s⁻¹) Application
Benzophenone 5.2 Photopolymerization initiator
2,4-Dimethyl-4'-piperidinomethyl BZP 4.1 Lipid membrane-targeted photosensitizers
BHPA (heptyl-pentanoic acid BZP) 3.8 Fatty acid micelle studies

Biological Activity

Overview

2,4-Dimethyl-4'-piperidinomethyl benzophenone is an organic compound with the molecular formula C21H25NO and a molecular weight of 307.43 g/mol. It belongs to the class of benzophenones, which have garnered attention due to their diverse biological activities, including potential applications in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

The synthesis of this compound typically involves the reaction of 2,4-dimethylbenzophenone with piperidine under specific conditions that may include elevated temperatures and solvents like ethanol or methanol. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it a versatile building block in organic synthesis .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains and fungi, showing effectiveness comparable to standard antimicrobial agents. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has been found to exhibit cytotoxic effects against various cancer cell lines, including human colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and modulation of cell cycle progression. In a comparative study, compounds derived from Mannich bases similar to this compound demonstrated cytotoxicity that was 2.5 to 5.2 times greater than that of the standard drug 5-fluorouracil .

Case Studies

  • Mannich Bases in Cancer Treatment : A study highlighted that Mannich bases derived from benzophenones exhibited notable cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The inclusion of piperidine moieties in these compounds enhanced their biological activity .
  • Metabolomic Analysis : Another investigation into the effects of benzophenones on MCF-7 cells revealed alterations in metabolic pathways associated with cell proliferation and oxidative stress upon exposure to related compounds. This suggests that this compound may similarly influence these pathways .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
2,4-Dimethyl-3'-piperidinomethyl benzophenoneSimilar piperidine structureModerate anticancer activity
2,5-Dimethyl-3'-piperidinomethyl benzophenoneVariation in methyl group positioningEnhanced antimicrobial properties
2,4-Dimethyl-3'-morpholinomethyl benzophenoneMorpholine instead of piperidineLower cytotoxicity compared to piperidine variants

This table illustrates the structural variations among related compounds and their corresponding biological activities.

Q & A

Q. What are the optimal synthetic routes for 2,4-Dimethyl-4'-piperidinomethyl benzophenone, and what factors influence yield and purity?

Methodological Answer: The synthesis typically involves reacting substituted benzophenone derivatives (e.g., 3,4-dimethylbenzoyl chloride) with piperidine-containing nucleophiles under controlled conditions. Key factors include:

  • Catalysts: Palladium or copper catalysts enhance coupling reactions, while bases like sodium hydride or potassium carbonate promote substitution .
  • Temperature: Reactions are often conducted at 0–5°C to minimize side products and improve purity .
  • Solvents: Dichloromethane or tetrahydrofuran (THF) are preferred for their inertness and ability to dissolve reactive intermediates .
    Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent oxidation of sensitive intermediates.

Q. What types of chemical reactions can this compound undergo, and what are the common reagents?

Methodological Answer: The compound’s reactivity is dominated by its benzophenone core and piperidine substituents:

  • Oxidation: Hydrogen peroxide or KMnO₄ can oxidize the benzophenone moiety to carboxylic acids, though over-oxidation must be controlled via pH adjustments .
  • Reduction: NaBH₄ or LiAlH₄ selectively reduce the ketone group to secondary alcohols, with reaction progress monitored by TLC .
  • Substitution: Nucleophiles (e.g., amines) displace fluorine or chlorine atoms (if present) under mild heating (40–60°C) in polar aprotic solvents .
    Side reactions (e.g., piperidine ring opening) are minimized by avoiding strong acids.

Q. How is this compound characterized analytically, and what techniques are recommended?

Methodological Answer:

  • LC-MS/MS: High-resolution mass spectrometry with methanol/acetonitrile mobile phases identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns .
  • NMR: ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) resolve signals for aromatic protons (δ 6.5–8.0 ppm), piperidine methyl groups (δ 1.2–2.5 ppm), and ketone carbons (δ 195–205 ppm) .
  • XRD: Polymorph characterization is critical for thermochemical studies, as crystal structure variations impact enthalpy measurements .

Advanced Research Questions

Q. How can researchers address discrepancies in thermochemical data (e.g., enthalpy of formation) for methyl-substituted benzophenones?

Methodological Answer: Discrepancies often arise from unaccounted polymorphic forms. For 4-methylbenzophenone:

  • Polymorph Identification: Use XRD and DSC to confirm the crystalline phase (e.g., α-polymorph) before combustion calorimetry .
  • Computational Validation: Apply G4-level quantum calculations to predict gas-phase enthalpies, then adjust for sublimation enthalpies (e.g., ΔgcrH°m(α) = 95.0 ± 0.1 kJ/mol for benzophenone) .
  • Weighted Averaging: Combine experimental data (e.g., ΔfH°m(cr) = -77.4 ± 2.0 kJ/mol for 4-methylbenzophenone) with theoretical corrections to resolve inconsistencies .

Q. What methodologies are employed to study the interaction of this compound with biological targets?

Methodological Answer:

  • In Vitro Assays: Use fluorescence polarization to measure binding affinity to receptors (e.g., GPCRs) or enzyme inhibition (IC₅₀ determination) .
  • Molecular Dynamics (MD): Simulate ligand-receptor docking using software like AutoDock Vina, focusing on the piperidine moiety’s role in hydrophobic interactions .
  • Metabolic Profiling: Incubate with liver microsomes and analyze metabolites via LC-HRMS to identify oxidation products (e.g., hydroxylation at the 4-methyl group) .

Q. How can experimental parameters be optimized to control benzophenone concentration in polymer grafting processes?

Methodological Answer:

  • Diffusion Modeling: Apply Fick’s law to predict benzophenone diffusion into PDMS, with coefficients (D ≈ 1.3 × 10⁻¹⁰ m²/s in acetone) validated experimentally .
  • Drying Time: Maintain drying durations ≥60 minutes to stabilize surface concentrations (Figure 2b in ).
  • Oxygen Exclusion: Use nitrogen-purged reactors to prevent quenching of benzophenone radicals, ensuring consistent polymerization rates .

Q. What strategies are recommended for read-across toxicological assessments of structurally similar benzophenone derivatives?

Methodological Answer:

  • EFSA Framework: Apply read-across from benzophenone to 4-methyl derivatives, using an uncertainty factor of 2 for interspecies variability .
  • Genotoxicity Testing: Conduct Ames tests and micronucleus assays to confirm non-genotoxic carcinogenicity profiles, as seen in 4-methylbenzophenone .
  • Metabolic Pathway Alignment: Validate shared CYP450-mediated oxidation pathways between analogs using in vitro hepatocyte models .

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